2,4-Dimethoxypyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

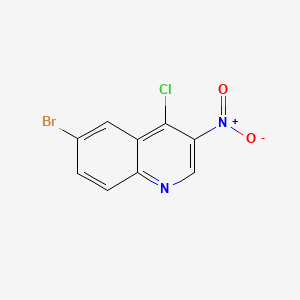

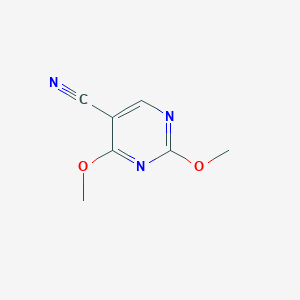

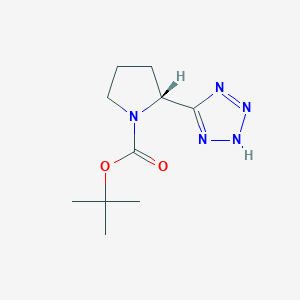

2,4-Dimethoxypyrimidine-5-carbonitrile is a chemical compound with the CAS number 14445-57-9 . It is used in various fields of chemistry, including as a building block in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring with two methoxy groups at the 2 and 4 positions and a carbonitrile group at the 5 position . The molecular weight is 165.15 .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Applications

- Synthesis of Thiopyrimidine Analogues : New 4-chloro-pyrimidine-5-carbonitriles, among other compounds, were synthesized and evaluated for their in-vitro antitumor activity. Some compounds showed high inhibitory activity against leukemia and moderate activity against other cancers (Taher & Helwa, 2012).

Antimicrobial Applications

- Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives : A study on 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and related compounds showed potent antibacterial effects, including inducing bacterial cell membrane rupture (Bhat & Begum, 2021).

Chemical Synthesis Techniques

- Innovative Synthesis Methods : Research on the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to various derivatives demonstrated advanced methods in chemical synthesis (Kalogirou & Koutentis, 2019).

Green Chemistry Approaches

- Green Synthesis Approaches : The development of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives using environmentally friendly methods highlights the role of green chemistry in drug synthesis (Rajeswari, Saluja, & Khurana, 2016).

Potential as Anticancer and Antiviral Agents

- Anticancer and Antiviral Potential : Compounds like 5-(3-Oxoalkyl)uracils, derived from 2,4-dimethoxypyrimidine-5-carbonitrile, have been explored for their anticancer and antiviral properties (Kundu, Das, & Majumdar, 1990).

Mecanismo De Acción

Target of Action

2,4-Dimethoxypyrimidine-5-carbonitrile is designed to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. Their inhibition leads to the suppression of tumor growth .

Result of Action

The inhibition of EGFR by this compound leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

Análisis Bioquímico

Biochemical Properties

2,4-Dimethoxypyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways . The compound’s interaction with EGFR involves binding to the ATP-binding site, thereby inhibiting the receptor’s activity and affecting downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis. Additionally, it upregulates the level of caspase-3, a key enzyme in the apoptotic pathway, thereby promoting programmed cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, the compound’s interaction with EGFR results in the downregulation of genes associated with cell growth and division.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to gradual degradation, affecting its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate antiproliferative activity against tumor cells . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted through the kidneys.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity. Additionally, the compound’s interaction with nuclear receptors and transcription factors influences gene expression and cellular responses.

Propiedades

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJATLRDZXCNDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)